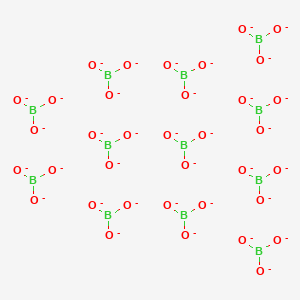
Dodecaborate
描述
Dodecaborate is a borane compound with the chemical formula [B₁₂H₁₂]²⁻. It consists of an icosahedral arrangement of twelve boron atoms, each bonded to a hydrogen atom. This unique structure gives this compound its remarkable stability and distinctive properties. The compound was first predicted in 1955 and synthesized in 1960 .
准备方法
Synthetic Routes and Reaction Conditions: Dodecaborate can be synthesized through several methods. One common approach involves the reaction of sodium borohydride with boron trifluoride to form a triborate anion, which is then pyrolyzed to yield the this compound anion . The reaction can be summarized as follows: [ 5 \text{NaBH}_4 + \text{BF}_3 \rightarrow 2 \text{NaB}_3\text{H}_8 + 3 \text{NaF} + 2 \text{H}_2 ] [ \text{NaB}_3\text{H}8 \xrightarrow{\text{pyrolysis}} \text{Na}2\text{B}{12}\text{H}{12} ]
Industrial Production Methods: Industrial production of this compound often involves the use of borane dimethyl sulfide complex and lithium borohydride in glymes (monoglyme or diglyme). This method offers high purity and yield, making it suitable for large-scale production .
Types of Reactions:
Oxidation: this compound can be oxidized electrochemically to form [B₂₄H₂₃]³⁻.
Substitution: The hydrogen atoms in this compound can be replaced by halogens, hydroxyl groups, or other substituents.
Carbonylation: Under high pressure of carbon monoxide, this compound reacts to form carbonyl derivatives such as [B₁₂H₁₁CO]⁻.
Common Reagents and Conditions:
Hydrogen Peroxide: Used for hydroxylation reactions.
Halogens: Used for substitution reactions.
Carbon Monoxide: Used for carbonylation reactions under high pressure.
Major Products:
[B₁₂(OH)₁₂]²⁻: Formed from hydroxylation.
[B₁₂H₁₁CO]⁻: Formed from carbonylation.
科学研究应用
Dodecaborate has a wide range of applications in various fields:
Biology: Employed in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of solid-state electrolytes and polymer chemistry.
作用机制
The mechanism of action of dodecaborate in BNCT involves the accumulation of boron atoms in cancer cells. Upon neutron irradiation, the boron atoms undergo a nuclear reaction, producing high-energy alpha particles and lithium nuclei that destroy the cancer cells . The compound’s ability to interact with membranes and hydrophobic surfaces enhances its delivery and accumulation in target cells .
相似化合物的比较
Carboranes (C₂B₁₀H₁₂): Similar icosahedral structure but with carbon atoms replacing some boron atoms.
Hexaborate (B₆H₆²⁻): Smaller borane cluster with different properties.
Uniqueness: Dodecaborate’s unique icosahedral structure and stability make it distinct from other borane compounds. Its superchaotropic properties, which allow it to interact strongly with hydrophobic surfaces while being water-soluble, set it apart from other similar compounds .
属性
IUPAC Name |
borate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/12BO3/c12*2-1(3)4/q12*-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVBISCWBJBKUDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
B12O36-36 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
12008-75-2 (di-cesium salt) | |
| Record name | Dodecaborate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012008785 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
705.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12008-78-5 | |
| Record name | Dodecaborate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012008785 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dodecaborate(2-), dodecahydro-, sodium (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sodium closo-Dodecaborate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6H-[1,3]Thiazolo[4,5-h][1,4]benzothiazine](/img/structure/B577143.png)
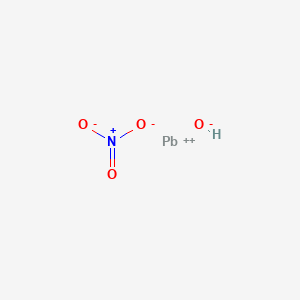

![1-[(1R,4R,12R,16S)-7,8,9-trimethoxy-17-oxa-5,15-diazahexacyclo[13.4.3.01,16.04,12.06,11.012,16]docosa-6,8,10-trien-5-yl]ethanone](/img/structure/B577151.png)
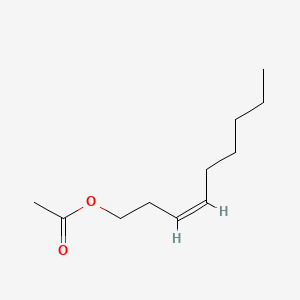
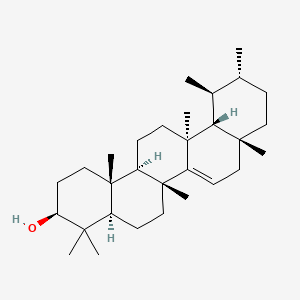
![methyl (E)-2-[(2S,12bR)-3-ethyl-8-methoxy-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-3-methoxyprop-2-enoate](/img/structure/B577156.png)
![(Z,3R,5S,8R,9S,10S,13S,14S)-N-methoxy-10,13-dimethyl-3-trimethylsilyloxy-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-imine](/img/structure/B577158.png)
![(5R,8R,9S,10S,13R,14S,17S)-10,13,17-trimethyl-1,2,3,4,5,6,7,8,9,11,12,14,16,17-tetradecahydrocyclopenta[a]phenanthren-15-one](/img/structure/B577159.png)
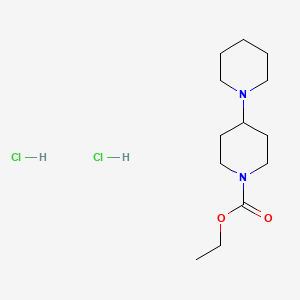
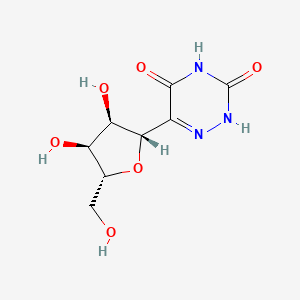
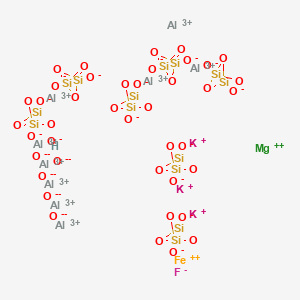
![(4aR,6R,7R,8S,8aR)-2-phenyl-6,7-bis(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-ol](/img/structure/B577165.png)
